4,7-Diamino-2,3-dihydro-1H-inden-1-ol
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Overview
Description
4,7-Diamino-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H12N2O It is a derivative of indan, featuring amino groups at the 4 and 7 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method starts with the precursor 2,3-dihydro-1H-inden-1-one. The key steps include:
Reduction: The carbonyl group of 2,3-dihydro-1H-inden-1-one is reduced to form 2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then protected, and the compound undergoes nitration to introduce nitro groups at the 4 and 7 positions.
Reduction: The nitro groups are reduced to amino groups, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino groups can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4,7-Diamino-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: A wide range of substituted indan derivatives.
Scientific Research Applications
4,7-Diamino-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the amino groups, making it less reactive in certain types of reactions.
4,7-Difluoro-2,3-dihydro-1H-inden-1-ol: Contains fluorine atoms instead of amino groups, leading to different chemical properties and reactivity.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for multiple types of interactions, making it valuable in diverse fields of research and industry.
Biological Activity
4,7-Diamino-2,3-dihydro-1H-inden-1-ol (CAS No. 917805-20-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
This compound features a bicyclic structure with two amino groups at the 4 and 7 positions. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of several cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
DU145 (Prostate) | 12.0 ± 1.6 | |
MCF7 (Breast) | 14.6 ± 3.9 | |
H460 (Lung) | 4.9 ± 0.7 | |
A431 (Skin) | 2.0 ± 0.9 | |
HT-29 (Colon) | 4.4 ± 1.3 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. Common methods include:
- Reduction of Indenone Derivatives : The compound can be synthesized via the reduction of corresponding indenone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
- Amination Reactions : The introduction of amino groups can be achieved through nucleophilic substitution reactions involving suitable amines and precursors.
Case Studies
A notable study focused on the efficacy of this compound in combination therapies for enhanced anticancer activity:
Combination Therapy with Chemotherapeutics
In a recent investigation, researchers explored the effects of combining this compound with standard chemotherapeutic agents like doxorubicin and cisplatin. The results indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.
Properties
CAS No. |
917805-20-0 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4,7-diamino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4,10-11H2 |
InChI Key |
UUPOXTZPZDCNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)N)N |
Origin of Product |
United States |
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